molecular formula C16H17NO2 B1299528 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 462066-98-4

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No. B1299528
M. Wt: 255.31 g/mol
InChI Key: ZEKXNCDFZOQBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid contains a total of 38 bonds; 21 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular weight of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is 255.31, and its molecular formula is C16H17NO2 .

Scientific Research Applications

Subheading: Supramolecular Networks in Organic Salts

Studies have revealed the intricate hydrogen-bonded networks formed between 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound closely related to 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, and various carboxylic acid derivatives. The interactions between these compounds give rise to complex proton-transfer structures, contributing to a deeper understanding of molecular binding mechanisms. The multicomponent organic salts prepared show diverse crystalline forms, with the crystals characterized through X-ray diffraction analysis, IR, mp, and elemental analysis. These structures highlight the role of N H⋯O, O H⋯O hydrogen bonds, and other non-covalent interactions in constructing supramolecular architectures, resulting in 3D framework structures. This understanding is crucial in designing molecular materials with tailored properties (Jin et al., 2011), (Jin et al., 2011), (Ding et al., 2017).

Molecular Architecture on Surfaces

Subheading: Self-Organization of Acridine Derivatives on Substrates

Research on the molecular architecture of acridine-9-carboxylic acid, a core component of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, on Ag(111) surfaces has provided valuable insights. The study showcases how ACA molecules self-organize into distinctive structures at different coverages, influenced by the substrate's morphology. This self-organization is a result of hydrogen bonding interactions and is critical in forming large islands and different phases, each demonstrating unique molecular arrangements and packing densities. Such knowledge is pivotal in the fields of molecular electronics and surface chemistry, offering a pathway to manipulate molecular assembly on surfaces for various applications (Xu et al., 2006).

Photoactive Precursors in Neurotransmitter Release

Subheading: Harnessing Photochemical Properties for Controlled Release

The use of acridine as a photochemically removable protecting group for neurotransmitter amino acids opens new avenues in controlled drug release. The investigation into acridinyl methyl esters showcases their potential in the swift release of active molecules upon irradiation at specific wavelengths. This research not only broadens the understanding of the photochemical properties of acridine derivatives but also presents a promising approach for designing systems for targeted drug delivery with precise control over the release profiles (Piloto et al., 2013).

properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKXNCDFZOQBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3CCCCC3=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

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